Product packaging for Benzene, 1-(2-chloroethyl)-3-fluoro-(Cat. No.:CAS No. 41037-51-8)

Benzene, 1-(2-chloroethyl)-3-fluoro-

Cat. No.: B2769561
CAS No.: 41037-51-8
M. Wt: 158.6
InChI Key: GYPFVSLTAQBJHV-UHFFFAOYSA-N
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Description

Benzene, 1-(2-chloroethyl)-3-fluoro- is a useful research compound. Its molecular formula is C8H8ClF and its molecular weight is 158.6. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1-(2-chloroethyl)-3-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-(2-chloroethyl)-3-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClF B2769561 Benzene, 1-(2-chloroethyl)-3-fluoro- CAS No. 41037-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroethyl)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPFVSLTAQBJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Strategies for Carbon-Carbon Bond Formation in Ring Functionalization

The initial formation of a carbon-carbon bond to introduce the ethyl group onto the 3-fluorobenzene core is a critical step. Various classical and modern organic reactions can be employed for this purpose.

Friedel-Crafts reactions are a cornerstone of aromatic chemistry for forging carbon-carbon bonds. libretexts.org

Friedel-Crafts Alkylation: This method could theoretically involve the direct alkylation of fluorobenzene (B45895) with a two-carbon electrophile such as 1,2-dichloroethane (B1671644) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). orgoreview.com However, this approach is often complicated by issues such as polysubstitution and carbocation rearrangements. libretexts.org The fluorine atom is an ortho-, para- director, meaning the primary products would be 1-(2-chloroethyl)-2-fluorobenzene (B45215) and 1-(2-chloroethyl)-4-fluorobenzene. The desired meta-isomer would likely be a minor product.

Friedel-Crafts Acylation: A more controlled and widely used alternative is Friedel-Crafts acylation. niscpr.res.inresearchgate.net This two-step process begins with the acylation of fluorobenzene with chloroacetyl chloride (ClCOCH₂Cl) in the presence of a Lewis acid catalyst. niscpr.res.in This reaction typically shows high regioselectivity for the para-isomer due to the directing effect of the fluorine atom, yielding 2-chloro-1-(4-fluorophenyl)ethan-1-one. To obtain the desired 3-fluoro isomer, one would need to start with a differently substituted benzene (B151609) ring that directs acylation to the desired position, or separate the meta-isomer from the product mixture.

Following acylation, the resulting ketone can be reduced to the corresponding ethyl group. Common reduction methods include the Wolff-Kishner or Clemmensen reductions. This sequence avoids the carbocation rearrangements and polyalkylation issues associated with Friedel-Crafts alkylation. libretexts.org

Reaction StepReagentsCatalystTypical Product
AcylationFluorobenzene, Chloroacetyl chlorideAlCl₃2-chloro-1-(4-fluorophenyl)ethan-1-one
ReductionHydrazine, KOH (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen)-1-(2-chloroethyl)-4-fluorobenzene

Modern cross-coupling reactions offer a powerful and selective means of forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: A plausible Suzuki-Miyaura coupling strategy would involve the reaction of 3-fluorophenylboronic acid with a vinyl halide, such as vinyl chloride, in the presence of a palladium catalyst. nih.gov This would yield 3-fluorostyrene (B1329300). Subsequent hydrochlorination of the vinyl group would then produce Benzene, 1-(2-chloroethyl)-3-fluoro-. This method offers high regioselectivity in the initial coupling step.

Negishi Coupling: The Negishi coupling provides another versatile route, involving the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. illinois.edunih.govmit.edu A potential pathway could involve the coupling of a (3-fluorophenyl)zinc halide with a suitable two-carbon electrophile containing a chloro group. The choice of coupling partners is critical to ensure the desired product is formed with high yield and selectivity.

Coupling ReactionAryl PrecursorTwo-Carbon PartnerCatalystIntermediate Product
Suzuki-Miyaura3-Fluorophenylboronic acidVinyl chloridePalladium complex3-Fluorostyrene
Negishi(3-Fluorophenyl)zinc halide1,2-DichloroethanePalladium or Nickel complexBenzene, 1-(2-chloroethyl)-3-fluoro-

The use of organometallic reagents, particularly Grignard reagents, is a classic method for carbon-carbon bond formation.

A viable synthetic route would begin with the formation of a Grignard reagent from 1-bromo-3-fluorobenzene. google.com This organomagnesium compound can then react with ethylene (B1197577) oxide in a ring-opening reaction to yield 2-(3-fluorophenyl)ethanol (B1296792) after acidic workup. askfilo.com This alcohol is a key precursor that can then be converted to the target molecule.

Introduction and Interconversion of Halogenated Moieties

The introduction of the chloro group at the correct position is a crucial aspect of the synthesis.

Direct halogenation of a pre-existing ethylbenzene (B125841) derivative can be challenging in terms of regioselectivity. Halogenation of 3-fluoroethylbenzene under electrophilic aromatic substitution conditions (e.g., Cl₂ with a Lewis acid catalyst) would result in chlorination of the aromatic ring rather than the side chain. The fluorine and ethyl groups would direct the incoming electrophile to various positions on the ring.

A more effective strategy involves the conversion of a functional group on the ethyl side chain to a chlorine atom.

From 2-(3-fluorophenyl)ethanol: As mentioned in the organometallic synthesis section, 2-(3-fluorophenyl)ethanol is a key intermediate. This alcohol can be readily converted to Benzene, 1-(2-chloroethyl)-3-fluoro- using various chlorinating agents.

Thionyl Chloride (SOCl₂): Treatment of 2-(3-fluorophenyl)ethanol with thionyl chloride is a common and effective method for converting the primary alcohol to the corresponding alkyl chloride. google.comdoubtnut.comnih.gov

Appel Reaction: The Appel reaction provides another mild and efficient method for this conversion, using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). wikipedia.orgorganic-chemistry.org This reaction proceeds with high yield and is compatible with a wide range of functional groups.

A specific protocol for the synthesis of Benzene, 1-(2-chloroethyl)-3-fluoro- from 2-(3-fluorophenyl)ethanol has been described. The reaction is carried out using triphenylphosphine and carbon tetrachloride at 90°C for 1 hour under an inert atmosphere, affording the product in a 68% yield.

Side-Chain Chlorination of 3-Fluoroethylbenzene: Direct chlorination of the ethyl side chain of 3-fluoroethylbenzene can be achieved under free-radical conditions. Reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., benzoyl peroxide) or UV light can selectively chlorinate the benzylic position. organic-chemistry.orgniscpr.res.inresearchgate.net However, this would lead to the formation of 1-(1-chloroethyl)-3-fluorobenzene. To obtain the desired 1-(2-chloroethyl)-3-fluorobenzene via this route, a different precursor would be necessary.

PrecursorReagentReaction TypeProduct
2-(3-fluorophenyl)ethanolThionyl chloride (SOCl₂)Nucleophilic SubstitutionBenzene, 1-(2-chloroethyl)-3-fluoro-
2-(3-fluorophenyl)ethanolPPh₃, CCl₄Appel ReactionBenzene, 1-(2-chloroethyl)-3-fluoro-
3-FluoroethylbenzeneN-Chlorosuccinimide (NCS)Radical Halogenation1-(1-chloroethyl)-3-fluorobenzene

Construction of the Chloroethyl Side Chain

A prevalent and direct strategy for constructing the chloroethyl side chain begins with the corresponding phenethyl alcohol derivative, namely 2-(3-fluorophenyl)ethanol. This precursor contains the required carbon skeleton, and the synthetic challenge is reduced to the conversion of the terminal hydroxyl group into a chlorine atom. This transformation is a classic nucleophilic substitution reaction.

A documented method involves treating 2-(3-fluorophenyl)ethanol with triphenylphosphine in carbon tetrachloride. chemicalbook.com In this reaction, triphenylphosphine and carbon tetrachloride react to form the reactive intermediate, triphenylphosphine dichloride, in situ. This reagent then activates the hydroxyl group, converting it into a good leaving group, which is subsequently displaced by a chloride ion. The reaction proceeds under an inert atmosphere at elevated temperatures (90 °C) and provides the desired product in a moderate yield. chemicalbook.com

Table 1: Chlorination of 2-(3-fluorophenyl)ethanol

ReactantReagentsSolventTemperatureTimeYieldReference
2-(3-fluorophenyl)ethanolTriphenylphosphine (1.3 equiv)Carbon tetrachloride90 °C1 h68% chemicalbook.com

Other general methods for the chlorination of alcohols could also be applied, such as the use of thionyl chloride, potentially with a catalytic amount of a triaryl phosphine (B1218219) oxide, or employing a Lewis acid like aluminum chloride (AlCl₃) to facilitate the conversion. scirp.orggoogle.com The choice of reagent can be influenced by factors such as substrate sensitivity, desired yield, and ease of purification.

Conceptually, an alternative pathway could involve an elimination reaction from 2-(3-fluorophenyl)ethanol to form 1-fluoro-3-vinylbenzene, followed by an addition reaction of hydrogen chloride (HCl) across the double bond. However, this two-step process is generally less efficient and presents regioselectivity challenges (Markovnikov vs. anti-Markovnikov addition) that are avoided by the direct substitution of the alcohol. Therefore, direct conversion of the alcohol remains the more practical and widely reported method. chemicalbook.com

Multi-Step Synthetic Sequences and Efficiency Considerations

The synthesis of Benzene, 1-(2-chloroethyl)-3-fluoro- is inherently a multi-step process, as the precursor 2-(3-fluorophenyl)ethanol is not commonly available as a starting material. A logical retrosynthetic analysis points to a sequence beginning with fluorobenzene. The efficiency of such a sequence is a product of the yields of each individual step. arxiv.orgresearchgate.net

A plausible and efficient multi-step synthesis is as follows:

Friedel-Crafts Acylation: The sequence begins with the acylation of fluorobenzene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst to produce 3-fluoroacetophenone. The fluorine atom is an ortho-, para-director, but the meta-isomer can be formed and separated, or specific catalytic conditions can be used to influence regioselectivity.

Reduction: The carbonyl group of 3-fluoroacetophenone is then reduced to a hydroxyl group. This is a standard transformation accomplished with high efficiency using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This step yields the key intermediate, 2-(3-fluorophenyl)ethanol.

Chlorination: Finally, as described previously, the alcohol is converted to the target molecule, Benzene, 1-(2-chloroethyl)-3-fluoro-, via nucleophilic substitution. chemicalbook.com

Catalytic Systems in Synthetic Routes

Catalysis is crucial for achieving efficiency and selectivity in the synthesis of Benzene, 1-(2-chloroethyl)-3-fluoro-, particularly in the key bond-forming steps on the aromatic ring.

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the direct functionalization of C-H bonds, offering a more atom-economical alternative to traditional methods like Friedel-Crafts reactions. nih.govnih.gov While not yet a standard reported method for this specific compound, a C-H activation approach could theoretically be employed to synthesize a suitable precursor. researchgate.netrsc.org

For example, a palladium-catalyzed reaction could potentially be used to couple fluorobenzene with ethylene to introduce a vinyl group, or with a protected acetaldehyde (B116499) equivalent to introduce a hydroxyethyl (B10761427) group directly. virginia.edu These methods often require specific directing groups to achieve the desired regioselectivity (meta-substitution in this case), which remains a significant challenge. However, the ongoing development in this field suggests that direct C-H functionalization could become a viable future strategy for synthesizing such compounds. nih.govnih.gov

Lewis acid catalysis is fundamental to the multi-step synthesis of Benzene, 1-(2-chloroethyl)-3-fluoro-, specifically in the initial Friedel-Crafts acylation of fluorobenzene. researchgate.net This reaction is a classic example of electrophilic aromatic substitution, where the Lewis acid activates the acylating agent, making it a more potent electrophile.

Traditionally, stoichiometric amounts of aluminum chloride (AlCl₃) have been used, but this generates significant waste. google.com Modern approaches focus on using catalytic amounts of more efficient and recyclable Lewis acids. nih.gov Various metal triflates, such as those of scandium (Sc(OTf)₃), bismuth (Bi(OTf)₃), hafnium (Hf(OTf)₄), and other rare earth metals (RE(OTf)₃), have proven to be effective catalysts for the acylation of deactivated rings like fluorobenzene. researchgate.netepa.gov These catalysts are often more tolerant to moisture, easier to handle, and can be used in smaller quantities, making the process more environmentally benign. nih.gov The choice of catalyst and reaction conditions can also influence the regioselectivity of the acylation. google.comresearchgate.net

Table 2: Lewis Acid Catalysts in Friedel-Crafts Acylation of Fluorobenzene

Catalyst SystemAcylating AgentKey FeatureReference
Scandium triflate (Sc(OTf)₃)Acid anhydrides/halidesCan be immobilized on silica (B1680970) gel for recyclability. google.com
Bismuth triflate (Bi(OTf)₃)VariousEffective in catalytic amounts for deactivated benzenes. researchgate.net
Hafnium triflate (Hf(OTf)₄)Carboxylic acid chloridesSuccessfully used for unactivated benzenes like fluorobenzene. researchgate.net
Lanthanide triflates (Ln(OTf)₃)Benzoyl chlorideSynergistic effect with TfOH; catalyst can be recovered and reused. researchgate.netepa.gov
Fluorous Hf(IV) catalystsAcetic anhydrideHighly active and recyclable via fluorous biphasic systems. nih.gov

Reaction Pathways and Mechanistic Investigations

Aromatic Ring Reactivity and Substituent Effects

The benzene (B151609) ring's susceptibility to attack by electrophiles or nucleophiles is significantly modulated by the attached fluoro and 2-chloroethyl groups. Their combined electronic effects determine the rate and orientation of substitution reactions.

Electrophilic Aromatic Substitution Mechanisms and Regioselectivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, proceeding through a two-step mechanism. msu.edulibretexts.org The first, and rate-determining, step involves the attack of an electrophile on the π-electron system of the benzene ring to form a positively charged carbocation intermediate known as an arenium ion or sigma complex. libretexts.org This intermediate is stabilized by resonance, with the positive charge delocalized over the ring. In the second, faster step, a proton is removed from the arenium ion, restoring the aromaticity of the ring and yielding the substitution product. msu.edulibretexts.org

The substituents on the benzene ring influence both the rate of reaction and the position of the incoming electrophile. uomustansiriyah.edu.iq Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. masterorganicchemistry.com

Regioselectivity:

When both a fluoro and a 2-chloroethyl group are present on the benzene ring at positions 1 and 3, their directing effects must be considered in concert.

The fluoro group at C3 directs incoming electrophiles to the C2 (ortho), C4 (ortho), and C6 (para) positions.

The 2-chloroethyl group at C1 directs to the C2 (ortho), C4 (para), and C6 (ortho) positions.

Both groups reinforce the direction of the incoming electrophile to the C2, C4, and C6 positions. Therefore, electrophilic substitution on Benzene, 1-(2-chloroethyl)-3-fluoro- is expected to yield a mixture of 2-, 4-, and 6-substituted isomers. Steric hindrance from the 2-chloroethyl group might slightly disfavor substitution at the C2 position compared to the C6 position.

Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentElectronic EffectClassificationDirecting Influence
-F (Fluoro)-I > +MDeactivatingOrtho, Para
-CH₂CH₂Cl (2-Chloroethyl)-I (weak)Weakly DeactivatingOrtho, Para

Nucleophilic Aromatic Substitution (SNAr) Reactions

While benzene itself is generally unreactive towards nucleophiles due to the high electron density of the aromatic ring, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. ck12.orgmasterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. dalalinstitute.comyoutube.com

In the context of Benzene, 1-(2-chloroethyl)-3-fluoro-, there are two potential leaving groups for an SNAr reaction: the fluorine at C3 and the chlorine on the side chain. Focusing on the aromatic ring, the fluorine atom can act as a leaving group. The reactivity of aryl halides in SNAr reactions is often counterintuitive when compared to SN1 and SN2 reactions. For SNAr, the C-F bond is typically more reactive than the C-Cl bond. govtpgcdatia.ac.in This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is facilitated by the strong electron-withdrawing inductive effect of fluorine, making the carbon atom more electrophilic. pearson.com Although the C-F bond is stronger than the C-Cl bond, bond breaking occurs in the second, faster step of the reaction.

The presence of electron-withdrawing groups ortho or para to the leaving group can significantly accelerate SNAr reactions by stabilizing the intermediate Meisenheimer complex. youtube.comchemistrysteps.com In Benzene, 1-(2-chloroethyl)-3-fluoro-, the 2-chloroethyl group is weakly electron-withdrawing and is not in a position to effectively stabilize a negative charge via resonance if the fluorine at C3 is the leaving group. Therefore, SNAr reactions on this compound are expected to be slow and require harsh conditions.

Relative Reactivity of Halogens as Leaving Groups in SNAr Reactions
HalogenElectronegativityReactivity in SNAr
F3.98Highest
Cl3.16Lower
Br2.96Lower
I2.66Lowest

In the absence of strong activating groups and under the influence of very strong bases (like sodium amide, NaNH₂), nucleophilic aromatic substitution can proceed through an elimination-addition mechanism involving a highly reactive intermediate called benzyne. makingmolecules.combyjus.comlibretexts.org This mechanism is initiated by the deprotonation of a hydrogen atom ortho to a halogen leaving group. libretexts.org The subsequent elimination of the halide ion results in the formation of a triple bond within the benzene ring. makingmolecules.com The nucleophile then adds to one of the carbons of the triple bond, followed by protonation to yield the final product. libretexts.org

For Benzene, 1-(2-chloroethyl)-3-fluoro-, the formation of a benzyne intermediate would require the removal of a proton from either C2 or C4 by a strong base, followed by the elimination of the fluoride ion. This would lead to the formation of a 3-(2-chloroethyl)benzyne intermediate. The subsequent addition of a nucleophile could occur at either C1 or C2, potentially leading to a mixture of products. makingmolecules.com The regioselectivity of the nucleophilic addition to the benzyne is influenced by the electronic effects of the substituent. chemistrysteps.com The electron-withdrawing 2-chloroethyl group would likely direct the nucleophile to attack the carbon atom further away from it.

Chloroethyl Side-Chain Reactivity

The 2-chloroethyl side-chain of Benzene, 1-(2-chloroethyl)-3-fluoro- provides another site for chemical reactivity, specifically at the carbon atom bonded to the chlorine.

Nucleophilic Substitution at the Alkyl Halide Center (SN1/SN2)

The chlorine atom on the ethyl side-chain can be displaced by a nucleophile through either an SN1 or SN2 mechanism. masterorganicchemistry.com The pathway taken depends on several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent. youtube.comyoutube.com

SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. youtube.com The reaction proceeds with an inversion of stereochemistry at the reaction center. SN2 reactions are favored by primary alkyl halides, strong nucleophiles, and polar aprotic solvents. masterorganicchemistry.comlibretexts.org The carbon atom attached to the chlorine in the 2-chloroethyl group is a primary carbon, making the SN2 pathway highly probable, especially with strong nucleophiles.

SN1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack by the nucleophile. youtube.com SN1 reactions are favored by tertiary alkyl halides (which form stable carbocations), weak nucleophiles, and polar protic solvents. libretexts.org The formation of a primary carbocation on the 2-chloroethyl side-chain is energetically unfavorable. However, the adjacent benzene ring can offer some stabilization through resonance (forming a phenonium ion intermediate), but this is generally not sufficient to make the SN1 pathway competitive with the SN2 pathway for primary benzylic-type halides under typical conditions. Therefore, nucleophilic substitution on the chloroethyl side-chain is most likely to proceed via an SN2 mechanism.

Comparison of SN1 and SN2 Reactions for the Chloroethyl Side-Chain
FactorSN1SN2
SubstrateFavored by 3°Favored by 1° (as in this case)
NucleophileFavored by weakFavored by strong
MechanismTwo steps (carbocation intermediate)One step (concerted)
SolventFavored by polar proticFavored by polar aprotic
LikelihoodLowHigh

Intramolecular Cyclization Reactions Involving the Chloroethyl Group

The 2-chloroethyl group in Benzene, 1-(2-chloroethyl)-3-fluoro- can act as an electrophile, enabling intramolecular cyclization reactions. While specific studies on the cyclization of this exact molecule are not prevalent, analogous compounds demonstrate this reactivity. For instance, N-phenyl-N'-(2-chloroethyl)ureas undergo intramolecular cyclization to form N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov In this process, a nucleophilic nitrogen atom within the molecule attacks the carbon bearing the chlorine, displacing the chloride ion to form a five-membered ring. nih.gov This suggests that if a suitable nucleophile were present on the benzene ring or a substituent, a similar intramolecular reaction could be possible for Benzene, 1-(2-chloroethyl)-3-fluoro-.

Another potential, though less likely, pathway could be an intramolecular Friedel-Crafts type reaction, where the chloroethyl group alkylates the aromatic ring. This would lead to the formation of a fused ring system. The success of such a reaction would depend on the activation of the aromatic ring and appropriate catalytic conditions.

Radical Reactions and Photochemical Transformations

Benzene, 1-(2-chloroethyl)-3-fluoro- can participate in reactions involving radical intermediates, particularly under photochemical conditions. Research on the photochemical arylation of white phosphorus has shown that related compounds, such as (2-chloroethyl)benzene, can serve as effective substrates. nih.gov Under UV irradiation in the presence of a photoreductant, (2-chloroethyl)benzene reacts to form tris(2-phenylethyl)phosphine with high selectivity. nih.gov This demonstrates that the C-Cl bond can be targeted in photochemical transformations.

Furthermore, the principles of free-radical halogenation suggest that the hydrogen atoms on the ethyl group are susceptible to abstraction by radicals. youtube.com In such a reaction, initiated by UV light or a radical initiator, a halogen radical could abstract a hydrogen atom from the ethyl chain to form a carbon-centered radical. youtube.comyoutube.com The stability of the resulting radical would determine the major product. A radical at the benzylic position (the carbon attached to the benzene ring) would be significantly stabilized by resonance with the aromatic ring, making this the most likely site for radical formation and subsequent reaction.

Kinetic and Thermodynamic Aspects of Reactions

The kinetics of reactions involving Benzene, 1-(2-chloroethyl)-3-fluoro- are dictated by the mechanism of the specific transformation.

For E1 elimination , the reaction follows first-order kinetics, with the rate law expressed as Rate = k[Substrate]. The rate-determining step is the unimolecular formation of the carbocation. masterorganicchemistry.com

For E2 elimination , the reaction follows second-order kinetics, with the rate law expressed as Rate = k[Substrate][Base]. The rate depends on the collision of both the substrate and the attacking base in a single, concerted step. dalalinstitute.com

Table 2: Kinetic Profiles of Potential Elimination Reactions

Reaction Type Molecularity Rate Law Rate-Determining Step
E1 Unimolecular Rate = k[Benzene, 1-(2-chloroethyl)-3-fluoro-] Formation of carbocation intermediate masterorganicchemistry.com

| E2 | Bimolecular | Rate = k[Benzene, 1-(2-chloroethyl)-3-fluoro-][Base] | Concerted removal of proton and leaving group dalalinstitute.com |

Solvent Effects and Reaction Condition Optimization

The choice of solvent and other reaction conditions is critical in directing the reaction pathway of Benzene, 1-(2-chloroethyl)-3-fluoro-. Solvent polarity, proticity, and coordinating ability can significantly influence reaction rates and selectivity between competing pathways like substitution (SN1/SN2) and elimination (E1/E2).

Polar protic solvents (e.g., ethanol, water) are effective at solvating both cations and anions. libretexts.org They can stabilize the carbocation intermediate required for the E1 mechanism, thereby favoring this pathway. libretexts.org

Polar aprotic solvents (e.g., acetone, DMSO) can solvate cations but leave anions relatively "bare," which can increase the effectiveness of a base or nucleophile. libretexts.org These are often used for E2 reactions where a strong base is required.

Optimization of reaction conditions involves systematically varying parameters such as temperature, concentration of reagents, and choice of catalyst or base to maximize the yield of the desired product. princeton.edu For instance, to favor E2 elimination, one would typically use a high concentration of a strong, non-nucleophilic base and potentially elevated temperatures. masterorganicchemistry.com Conversely, to favor an E1 reaction, a weak base and a polar protic solvent would be employed. libretexts.org The systematic optimization of these variables is key to achieving a specific chemical transformation with high efficiency and selectivity. princeton.eduresearchgate.net

Table 3: Influence of Solvent Type on Elimination Pathways

Solvent Type Characteristics Effect on Reaction Favored Pathway
Polar Protic Contains acidic protons (e.g., O-H, N-H); good at solvating cations and anions. libretexts.org Stabilizes the carbocation intermediate and the leaving group. E1 libretexts.org
Polar Aprotic Has a dipole moment but no acidic protons; solvates cations well but not anions. libretexts.org Increases the effective strength of the base. E2

| Non-Polar | Low dielectric constant; does not solvate ions well. | Generally disfavors reactions involving charged intermediates or reagents. | E2 (if base is soluble) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

This section would typically involve a detailed examination of the molecule's electronic landscape and geometry, calculated using quantum mechanical principles.

Had studies been performed, Density Functional Theory (DFT) at a specific level of theory (e.g., B3LYP) with a particular basis set (e.g., 6-311++G(d,p)) would be used to optimize the molecular geometry of Benzene (B151609), 1-(2-chloroethyl)-3-fluoro-. The results would provide precise theoretical values for bond lengths, bond angles, and dihedral angles. These optimized structural parameters are fundamental for understanding the molecule's three-dimensional shape and stability.

An analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be presented. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: This table is illustrative as specific data is unavailable.)

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
Energy Gap (ΔE)Data not available

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution around the molecule. This color-coded map identifies electrophilic and nucleophilic sites. Red regions (negative potential) would indicate areas prone to electrophilic attack, such as around the electronegative fluorine and chlorine atoms. Blue regions (positive potential) would indicate areas susceptible to nucleophilic attack. This analysis is crucial for predicting how the molecule interacts with other reagents.

NBO analysis would provide a detailed picture of the bonding within Benzene, 1-(2-chloroethyl)-3-fluoro-. It would quantify electron delocalization, charge transfer interactions between filled donor orbitals and empty acceptor orbitals, and hybridization. This analysis helps to rationalize the molecule's stability and structure based on orbital interactions.

Conformational Analysis and Potential Energy Surfaces

This section would explore the different spatial arrangements (conformations) of the 2-chloroethyl side chain relative to the fluorobenzene (B45895) ring. By rotating the dihedral angles of the side chain and calculating the corresponding energy, a potential energy surface (PES) scan could be performed. This analysis would identify the most stable conformer (the global minimum on the PES) and any other low-energy conformers, providing insight into the molecule's preferred shape in different environments.

Theoretical Prediction of Spectroscopic Parameters for Mechanistic Insight

Quantum chemical calculations can predict various spectroscopic properties. For this molecule, theoretical vibrational frequencies (IR and Raman spectra) would be calculated and compared to experimental data to confirm the structure and vibrational modes. Furthermore, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would aid in the interpretation of experimental NMR spectra, helping to assign specific signals to the correct atoms within the molecule.

Computational NMR Chemical Shift Prediction

No dedicated studies predicting the ¹H, ¹³C, or ¹⁹F NMR chemical shifts for Benzene, 1-(2-chloroethyl)-3-fluoro- were identified in the search.

Vibrational Frequency Calculations (IR, Raman)

A search for published vibrational frequency calculations (FT-IR, Raman) specifically for Benzene, 1-(2-chloroethyl)-3-fluoro- did not yield any relevant results.

UV-Vis Absorption Spectra Predictions

No theoretical studies predicting the UV-Vis absorption spectrum for Benzene, 1-(2-chloroethyl)-3-fluoro- were found.

Reaction Mechanism Modeling and Transition State Analysis

No literature was found detailing reaction mechanism modeling or transition state analysis specifically involving Benzene, 1-(2-chloroethyl)-3-fluoro-.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

No crystal structure data or Hirshfeld surface analysis for Benzene, 1-(2-chloroethyl)-3-fluoro- appears to be publicly available in the searched literature.

Advanced Analytical Methodologies for Research Applications

High-Resolution Spectroscopic Techniques for Elucidation of Reaction Intermediates and Products

Spectroscopic analysis provides fundamental insights into the molecular structure and electronic environment of "Benzene, 1-(2-chloroethyl)-3-fluoro-". High-resolution techniques are particularly crucial for unambiguous identification and for distinguishing it from isomeric and related impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For "Benzene, 1-(2-chloroethyl)-3-fluoro-", a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial relationships.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The ethyl group protons would appear as two triplets due to mutual spin-spin coupling. The aromatic region would display a more complex pattern due to the influence of both fluorine and chloroethyl substituents, requiring 2D techniques for definitive assignment.

¹³C NMR: The carbon spectrum provides information on the number of unique carbon environments. The presence of the electronegative fluorine atom will significantly influence the chemical shifts of the aromatic carbons through C-F coupling.

¹⁹F NMR: As a specialized nucleus experiment, ¹⁹F NMR is highly specific and sensitive for fluorine-containing compounds. It would show a single resonance for the fluorine atom, with coupling to adjacent protons, confirming its presence and providing information about its electronic environment.

2D NMR: Advanced 2D NMR techniques are essential for assembling the molecular structure.

COSY (Correlation Spectroscopy): Establishes the coupling network between protons, confirming the -CH₂CH₂Cl fragment.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the substitution pattern on the benzene (B151609) ring by linking the ethyl group protons to the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for Benzene, 1-(2-chloroethyl)-3-fluoro- Note: These are estimated values based on substituent effects on analogous compounds like ethylbenzene (B125841). Actual experimental values may vary.

AtomNucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-CH₂-Cl¹H~3.75Triplet (t)J(H-H) ≈ 7
Ar-CH₂-¹H~2.95Triplet (t)J(H-H) ≈ 7
Aromatic¹H6.90 - 7.30Multiplet (m)-
-CH₂-Cl¹³C~45--
Ar-CH₂-¹³C~39--
C-F¹³C~163Doublet (d)¹J(C-F) ≈ 245
Aromatic¹³C114 - 142Multiple signalsVarious C-F and C-H couplings

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent molecule and its fragments, allowing for the determination of its elemental composition. When coupled with fragmentation studies, it offers a powerful tool for structural confirmation.

Under electron ionization (EI), "Benzene, 1-(2-chloroethyl)-3-fluoro-" is expected to undergo predictable fragmentation. The molecular ion peak ([M]⁺˙) would be observed, along with a characteristic [M+2]⁺˙ peak at approximately one-third the intensity, confirming the presence of a single chlorine atom.

Common fragmentation pathways for alkylbenzenes involve cleavage of the bond beta to the aromatic ring. youtube.com For the target compound, this would lead to the formation of a fluorobenzyl-type cation. The presence of the halogen substituents influences the fragmentation patterns observed in related molecules. nih.gov

Key expected fragmentation steps include:

Alpha-cleavage: Loss of a chlorine radical (·Cl) to form a cyclic intermediate.

Benzylic cleavage: Cleavage of the C-C bond between the ethyl group and the ring is less favorable but possible.

McLafferty rearrangement: Not possible for this structure.

Formation of Tropylium (B1234903) Ion: Like many substituted ethylbenzenes, rearrangement to a stable tropylium ion (or its fluoro-substituted analogue at m/z 109) is a highly probable pathway. nist.gov This often results in a base peak at m/z 91 for unsubstituted ethylbenzene. youtube.com

Table 2: Predicted High-Resolution Mass Spectrometry Data for Key Fragments of Benzene, 1-(2-chloroethyl)-3-fluoro-

Fragment IonProposed StructureExact Mass (m/z)
[C₈H₈³⁵Cl F]⁺˙Molecular Ion158.0300
[C₈H₈³⁷Cl F]⁺˙Molecular Ion (³⁷Cl Isotope)160.0270
[C₈H₈F]⁺[M - Cl]⁺123.0605
[C₇H₆F]⁺Fluorotropylium Ion109.0448
[C₆H₄F]⁺Fluorophenyl Ion95.0292

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural and Mechanistic Details

FT-IR Spectroscopy: Would be sensitive to polar bonds. Key expected absorptions include C-H stretching for both the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic ethyl chain (~2850-2960 cm⁻¹), C=C stretching in the aromatic ring (~1450-1600 cm⁻¹), and strong absorptions for the C-F (~1100-1250 cm⁻¹) and C-Cl (~650-800 cm⁻¹) bonds. The pattern of overtone bands in the 1600-2000 cm⁻¹ region can also help confirm the 1,3- (meta) substitution pattern on the benzene ring.

FT-Raman Spectroscopy: Complements FT-IR, as it is more sensitive to non-polar bonds and symmetric vibrations. The symmetric stretching of the benzene ring would be a prominent feature.

Table 3: Predicted Characteristic Vibrational Frequencies for Benzene, 1-(2-chloroethyl)-3-fluoro-

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR)
C-H Stretch (Aromatic)Ar-H3000 - 3100Medium-Weak
C-H Stretch (Aliphatic)C₂H₄2850 - 2960Medium
C=C Stretch (Aromatic)Ar Ring1450 - 1600Medium-Strong
CH₂ Bend (Scissoring)-CH₂-~1465Medium
C-F StretchAr-F1100 - 1250Strong
C-Cl Stretch-CH₂-Cl650 - 800Strong

Chromatographic Method Development for Complex Mixture Analysis

Chromatographic techniques are essential for separating "Benzene, 1-(2-chloroethyl)-3-fluoro-" from starting materials, byproducts, or other components in a complex matrix. Gas chromatography is the method of choice due to the compound's expected volatility.

Gas chromatography (GC) separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. For the analysis of halogenated aromatic compounds, capillary columns with various stationary phases are employed.

Column Selection: A non-polar column (e.g., DB-1, 100% dimethylpolysiloxane) or a mid-polarity column (e.g., DB-5, 5% phenyl-polydimethylsiloxane) would be suitable. nist.gov The choice depends on the complexity of the sample matrix and the need to separate specific isomers or impurities.

Detection: A Flame Ionization Detector (FID) provides robust, universal detection for hydrocarbons. For definitive identification, a Mass Spectrometer (MS) detector is superior, as it provides both retention time and mass spectral data.

Retention Index (RI) Studies: Retention time alone can vary between instruments and analytical runs. mdpi.com The Retention Index system provides a more reliable method for compound identification by normalizing the retention time of an analyte to those of a homologous series of n-alkanes. nist.gov The RI of a compound is dependent on the stationary phase and temperature program used. mdpi.com Developing an RI database on different polarity columns can greatly aid in the confident identification of "Benzene, 1-(2-chloroethyl)-3-fluoro-" in complex mixtures. mdpi.comresearchgate.net

Table 4: Hypothetical Gas Chromatography Retention Indices (RI) for Benzene, 1-(2-chloroethyl)-3-fluoro- Note: These are estimated values based on the elution behavior of similar halogenated aromatic compounds.

GC Column Stationary PhasePolarityPredicted Retention Index (Non-isothermal)
DB-1 (100% Dimethylpolysiloxane)Non-polar~1150
DB-5 (5% Phenyl-95% Dimethylpolysiloxane)Low-polarity~1180
DB-WAX (Polyethylene glycol)Polar~1450

Derivatization Strategies for Enhanced Chromatographic Analysis

Derivatization is a chemical modification technique used to convert analytes into a form that is more suitable for analysis, typically by increasing volatility, improving thermal stability, or enhancing detector response. researchgate.net "Benzene, 1-(2-chloroethyl)-3-fluoro-" is inherently volatile and stable, making it directly amenable to GC analysis without derivatization.

However, derivatization strategies become relevant when analyzing for this compound within matrices that contain potential polar precursors or degradation products that are not GC-amenable. For instance, if a synthetic route involved a hydroxylated intermediate, such as 2-(3-fluorophenyl)ethanol (B1296792), this precursor would exhibit poor peak shape and potential thermal degradation in a GC system.

In such cases, a derivatization reaction, such as silylation, could be employed. sigmaaldrich.com Reacting the hydroxyl group with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the polar -OH group into a non-polar trimethylsilyl (B98337) ether (-OTMS). sigmaaldrich.com This derivative would be much more volatile and thermally stable, resulting in improved chromatographic performance. While not applied to the final target compound, this strategy is crucial for monitoring related species in a reaction mixture, thereby providing a more complete analytical picture. researchgate.net

Applications As a Building Block in Advanced Organic Synthesis

Precursor for Complex Fluorinated Organic Scaffolds

The fluorinated aromatic ring of Benzene (B151609), 1-(2-chloroethyl)-3-fluoro- serves as a foundational scaffold for creating more elaborate fluorinated compounds, which are prevalent in materials science and medicinal chemistry. nih.govtcichemicals.com The synthetic potential of the ring is primarily realized through electrophilic aromatic substitution (EAS) reactions.

In EAS, the fluorine atom and the chloroethyl group both influence the reactivity and regioselectivity of the reaction. Halogens like fluorine are deactivating yet ortho-, para-directing groups. stackexchange.comstackexchange.com This is due to the interplay of a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack, and a weaker, electron-donating resonance effect that directs incoming electrophiles to the positions ortho and para to the fluorine atom. vaia.com The chloroethyl group is also deactivating due to its inductive effect. The combined influence of the meta-positioned fluoro and chloroethyl groups directs new substituents to the remaining open positions on the ring (positions 2, 4, and 6), allowing for the controlled synthesis of polysubstituted fluorinated benzene derivatives.

Typical EAS reactions that can be employed to modify the aromatic core include:

Nitration: Introduction of a nitro group using nitric acid and sulfuric acid.

Halogenation: Further substitution with chlorine or bromine in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation and Alkylation: Formation of new carbon-carbon bonds by adding acyl or alkyl groups, typically using an acyl or alkyl halide and a Lewis acid like AlCl₃. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Through these reactions, Benzene, 1-(2-chloroethyl)-3-fluoro- acts as a primary building block, enabling the synthesis of a wide array of complex molecules where the fluorophenyl moiety is a critical structural element.

Intermediate in the Synthesis of Chloroethyl-Containing Molecules

The 2-chloroethyl side chain is a key reactive handle for introducing a variety of functional groups via nucleophilic substitution reactions. The primary alkyl chloride is susceptible to attack by a wide range of nucleophiles, typically following an Sₙ2 mechanism. This reactivity allows for the transformation of the chloroethyl group into other functionalities, thereby creating diverse derivatives.

Common transformations involving the chloroethyl group include:

Formation of Amines: Reaction with ammonia, primary, or secondary amines to yield the corresponding phenylethylamines.

Synthesis of Ethers: Substitution with alkoxides or phenoxides (RONa) to form ethers.

Creation of Thioethers: Reaction with thiolates (RSNa) to produce thioethers.

Chain Extension: Using cyanide ions (NaCN) to replace the chlorine, adding a carbon atom and forming a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Formation of Azides: Substitution with sodium azide (B81097) (NaN₃) provides an entry to amines via reduction or to triazoles via cycloaddition reactions.

This versatility makes the compound a valuable intermediate for attaching the 3-fluorophenylethyl scaffold to other molecules or for building new functionalities onto the ethyl side chain.

Construction of Heterocyclic Systems through Cyclization Reactions

The dual functionality of Benzene, 1-(2-chloroethyl)-3-fluoro- enables its use in the synthesis of heterocyclic compounds through intramolecular cyclization reactions. rsc.org These reactions typically involve a two-step process: first, a new functional group is introduced onto the aromatic ring, and second, this new group reacts with the chloroethyl side chain to close a ring.

One potential pathway is an intramolecular alkylation. For example, a hydroxyl or amino group can be introduced onto the aromatic ring via nitration followed by reduction. This nucleophilic group can then displace the chloride on the side chain to form a fused oxygen- or nitrogen-containing heterocycle, such as a derivative of chromane (B1220400) or tetrahydroquinoline.

Another powerful strategy is the intramolecular Friedel-Crafts reaction. The chloroethyl side chain can be chemically modified—for instance, by conversion to the corresponding carboxylic acid via the nitrile—and then activated to an acyl chloride. In the presence of a Lewis acid, this acyl chloride can undergo an intramolecular acylation with the aromatic ring to form a fused cyclic ketone, a key step in the synthesis of polycyclic systems. wikipedia.org

Role in the Synthesis of Agrochemical and Pharmaceutical Intermediates

The presence of fluorine in organic molecules is a common feature in modern agrochemicals and pharmaceuticals, as it can significantly enhance biological activity and metabolic stability. nih.govresearchgate.net Benzene, 1-(2-chloroethyl)-3-fluoro- is classified as a valuable pharmaceutical intermediate, indicating its role as a starting material or key building block in the synthesis of active pharmaceutical ingredients (APIs). bldpharm.comevonik.comshreemlifesciences.com

Its chemical value lies in its bifunctional nature. The 3-fluorophenyl group can serve as a crucial pharmacophore that binds to a biological target, while the chloroethyl group provides a reactive site for covalently linking this core to other complex parts of the final drug molecule. agcchem.com For example, the chloroethyl moiety is a known precursor in the synthesis of certain classes of compounds, such as nitrosoureas, which have been investigated for therapeutic applications. researchgate.netnih.gov By serving as a bridge between a fluorinated aromatic core and other functional groups, the compound facilitates the modular construction of complex and biologically active molecules. beilstein-journals.org

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. tcichemicals.comnih.gov While Benzene, 1-(2-chloroethyl)-3-fluoro- does not possess the typical functional groups (e.g., aldehyde, isocyanide) to participate directly in classic MCRs like the Ugi or Passerini reactions, it can be integrated into MCR strategies through prior chemical modification.

The reactive chloroethyl handle allows for the compound's conversion into a suitable MCR substrate. For instance:

Conversion to an amine by reaction with sodium azide followed by reduction makes the resulting 2-(3-fluorophenyl)ethylamine a viable amine component for Ugi, Mannich, or Biginelli reactions. nih.gov

Conversion to an aldehyde through substitution with a protected hydroxyl group, deprotection, and subsequent oxidation would yield 3-fluorophenylacetaldehyde, a key carbonyl component for numerous MCRs.

This indirect approach allows the unique 3-fluorophenylethyl scaffold to be incorporated into complex molecules assembled through highly convergent and efficient MCR pathways, showcasing the compound's adaptability as a versatile building block in modern organic synthesis. beilstein-journals.org

Table 2: List of Chemical Compounds Mentioned

Compound Name
Benzene, 1-(2-chloroethyl)-3-fluoro-
Nitric acid
Sulfuric acid
Aluminum chloride
Ammonia
Sodium azide
Sodium cyanide
Chromane
Tetrahydroquinoline
2-(3-fluorophenyl)ethylamine

Environmental Transformation and Degradation Mechanisms

Photolytic Degradation Pathways and Product Identification

Photolytic degradation, initiated by the absorption of solar radiation, is a potential transformation pathway for Benzene (B151609), 1-(2-chloroethyl)-3-fluoro- in atmospheric and aquatic environments. The process is largely dependent on the molecule's ability to absorb ultraviolet (UV) light and the subsequent chemical reactions. For aromatic compounds, this often involves reactions with photochemically generated reactive species like hydroxyl radicals (•OH).

The primary target for photolytic attack on this molecule is expected to be the chloroethyl side chain. The carbon-chlorine (C-Cl) bond is generally more susceptible to photolysis than the carbon-fluorine (C-F) bond on the aromatic ring. Irradiation with near-UV light can lead to the homolytic cleavage of the C-Cl bond, resulting in the formation of a 2-(3-fluorophenyl)ethyl radical and a chlorine radical. nih.gov The subsequent reactions of these radical species can lead to a variety of degradation products.

In aqueous environments, the reaction of benzene and its derivatives with chlorine radicals (Cl• and Cl2•−) can lead to the formation of chlorinated phenols and other oxidation products. researchgate.net While the target molecule itself does not have a chlorine on the ring, photolysis of the chloroethyl group could release chlorine that participates in secondary reactions. However, direct photolysis and reaction with hydroxyl radicals are likely the more dominant pathways.

Potential photolytic degradation products could include 3-fluorophenylethanol (through reaction with water/hydroxyl radicals) and 3-fluorostyrene (B1329300) (through elimination of a hydrogen atom). Further oxidation of the aromatic ring could lead to the formation of fluorinated phenols and eventually ring-opening products, ultimately leading to the mineralization to CO2, water, and inorganic halides.

Table 1: Potential Photolytic Degradation Products of Benzene, 1-(2-chloroethyl)-3-fluoro-

Parent CompoundPotential Degradation ProductFormation Pathway
Benzene, 1-(2-chloroethyl)-3-fluoro-3-FluorophenylethanolHomolytic cleavage of C-Cl bond followed by reaction with hydroxyl radicals.
Benzene, 1-(2-chloroethyl)-3-fluoro-3-FluorostyreneElimination reaction following initial photolytic excitation.
Benzene, 1-(2-chloroethyl)-3-fluoro-Fluorinated phenolsHydroxylation of the aromatic ring by photochemically generated reactive oxygen species.

Hydrolytic Stability and Kinetic Studies in Aqueous Environments

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of Benzene, 1-(2-chloroethyl)-3-fluoro- in aqueous environments is primarily determined by the susceptibility of its carbon-halogen bonds to this reaction.

The carbon-fluorine bond on the aromatic ring is exceptionally strong and highly resistant to hydrolysis under typical environmental conditions. sciencemadness.org Therefore, the cleavage of the fluorine atom from the benzene ring via hydrolysis is considered a negligible degradation pathway.

In contrast, the carbon-chlorine bond in the chloroethyl side chain is significantly more susceptible to hydrolysis. As a primary haloalkane, it can undergo nucleophilic substitution by water or hydroxide (B78521) ions. docbrown.infosavemyexams.com The rate of this reaction is influenced by factors such as temperature and pH. The general trend for the rate of hydrolysis of haloalkanes is C-I > C-Br > C-Cl > C-F, indicating that the C-Cl bond is less reactive than bromo- and iodo-alkanes but much more reactive than fluoroalkanes. savemyexams.com

The primary product of the hydrolysis of the chloroethyl group would be 2-(3-fluorophenyl)ethanol (B1296792) and a chloride ion. Kinetic studies on similar chloroalkanes suggest that this reaction would likely follow pseudo-first-order kinetics in an excess of water.

Table 2: Hydrolytic Degradation of Benzene, 1-(2-chloroethyl)-3-fluoro-

BondSusceptibility to HydrolysisPrimary Product
Aromatic C-FVery Low / ResistantNo significant reaction
Aliphatic C-ClModerate2-(3-fluorophenyl)ethanol

Biotransformation Pathways and Microbial Mediated Degradation Mechanisms

Microbial degradation is a critical process in the environmental breakdown of organic pollutants. The biotransformation of Benzene, 1-(2-chloroethyl)-3-fluoro- is expected to be carried out by microorganisms capable of degrading halogenated aromatic compounds.

The initial step in the aerobic biodegradation of chlorinated and fluorinated benzenes is often initiated by dioxygenase enzymes. nih.govnih.gov These enzymes incorporate two hydroxyl groups into the aromatic ring, forming a cis-dihydrodiol. For Benzene, 1-(2-chloroethyl)-3-fluoro-, the position of this initial attack will be influenced by the directing effects of the fluoro and chloroethyl substituents. Subsequent enzymatic dehydrogenation would lead to the formation of a substituted catechol. This fluorinated catechol is then a substrate for further degradation via ring cleavage, typically through the ortho- or meta-cleavage pathway, leading to intermediates that can enter central metabolic pathways. nih.gov

The chloroethyl side chain is also a potential site for microbial attack. The metabolism of chloroethanes can proceed via oxidation, leading to the formation of chlorinated acetaldehydes and acetic acids. oup.com

Role of Specific Microbial Strains in Transformation

Several genera of bacteria are well-known for their ability to degrade halogenated aromatic compounds. Strains of Pseudomonas and Burkholderia have been shown to mineralize chlorobenzenes and fluorobenzene (B45895). nih.govnih.govasm.orgresearchgate.net For instance, Pseudomonas putida has been studied for its ability to degrade benzene and related compounds, often utilizing dioxygenase-initiated pathways. nih.gov Burkholderia species are also recognized for their versatile catabolic capabilities towards a wide range of aromatic pollutants. osti.gov It is plausible that microbial consortia in contaminated soils and sediments containing such bacteria would be capable of degrading Benzene, 1-(2-chloroethyl)-3-fluoro-.

Identification of Biotransformation Products

Based on known microbial degradation pathways for related compounds, a number of biotransformation products for Benzene, 1-(2-chloroethyl)-3-fluoro- can be predicted.

Initial dioxygenase attack on the aromatic ring would likely lead to the formation of fluorinated catechols, such as 3-fluoro-5-(2-chloroethyl)catechol or 4-fluoro-6-(2-chloroethyl)catechol, depending on the regioselectivity of the enzyme. Subsequent ring cleavage would produce muconic acid derivatives.

Alternatively, microbial oxidation of the chloroethyl side chain could yield 2-(3-fluorophenyl)-2-chloroethanol and subsequently 3-fluorophenylacetyl chloride, which would likely be further metabolized. Complete mineralization would result in the formation of carbon dioxide, water, fluoride, and chloride ions.

Table 3: Predicted Biotransformation Intermediates of Benzene, 1-(2-chloroethyl)-3-fluoro-

Initial Metabolic AttackKey IntermediateEnzyme Class Involved
Aromatic RingSubstituted fluorocatecholDioxygenase
Chloroethyl Side Chain2-(3-fluorophenyl)-2-chloroethanolMonooxygenase/Dehydrogenase

Volatilization and Air-Water Exchange Mechanisms (focused on chemical processes)

Volatilization is a key physical process that governs the distribution of a chemical between the aqueous and atmospheric phases. This process is primarily controlled by the compound's Henry's Law constant, which relates its concentration in the air to its concentration in water at equilibrium.

The rate of volatilization from water bodies is also affected by environmental factors such as temperature, water turbulence, and wind speed. researchgate.net Generally, compounds with a higher Henry's Law constant will have a greater tendency to partition into the atmosphere from water. Given the structural similarities to other volatile halogenated benzenes, it is expected that Benzene, 1-(2-chloroethyl)-3-fluoro- will exhibit a significant tendency to volatilize from surface waters, contributing to its transport in the environment.

Q & A

Q. What advanced spectral techniques elucidate structural ambiguities?

  • Methodological Answer :
  • 2D NMR (COSY/NOESY) : Resolves overlapping signals from fluorine and chloroethyl groups.
  • High-resolution MS : Confirms isotopic patterns (e.g., ³⁵Cl/³⁷Cl).
  • X-ray Photoelectron Spectroscopy (XPS) : Quantifies Cl and F binding energies .

Data Contradiction Analysis Example

Issue : Conflicting boiling points reported (e.g., 200°C vs. 220°C).
Resolution :

Verify purity via GC-MS.

Replicate measurements using standardized equipment (e.g., NIST-certified apparatus).

Compare with published data from authoritative sources (e.g., NIST , EPA ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.